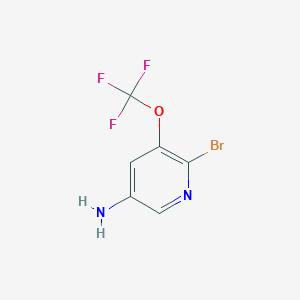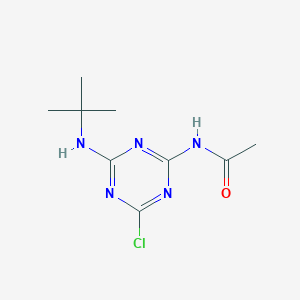
(S)-1-(4-Methoxy-2-methylphenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Methoxy-2-methylphenyl)propan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group at the para position and a methyl group at the ortho position on the benzene ring, along with a propan-1-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Methoxy-2-methylphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-2-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine through reductive amination. This involves the reaction of the aldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Methoxy-2-methylphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide or sodium hydride can be employed under anhydrous conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(4-Methoxy-2-methylphenyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-1-(4-Methoxy-2-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Methoxy-2-methylphenyl)propan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(4-Methoxyphenyl)propan-1-amine: Lacks the methyl group at the ortho position.
1-(4-Methylphenyl)propan-1-amine: Lacks the methoxy group at the para position.
Uniqueness
(S)-1-(4-Methoxy-2-methylphenyl)propan-1-amine is unique due to its specific stereochemistry and the presence of both methoxy and methyl groups on the benzene ring. These structural features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1S)-1-(4-methoxy-2-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-4-11(12)10-6-5-9(13-3)7-8(10)2/h5-7,11H,4,12H2,1-3H3/t11-/m0/s1 |
InChI Key |
BQOCWGVTLAVLMN-NSHDSACASA-N |
Isomeric SMILES |
CC[C@@H](C1=C(C=C(C=C1)OC)C)N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)OC)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


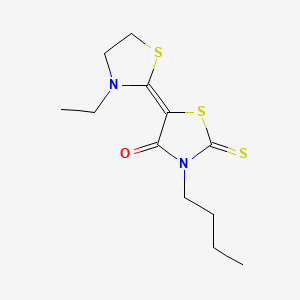
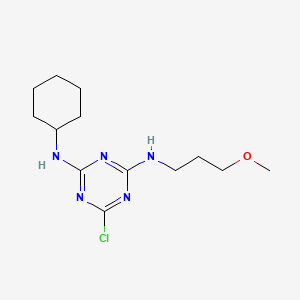
![6-Amino-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13139715.png)
![2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride](/img/structure/B13139719.png)
![2,6-Dichloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13139731.png)
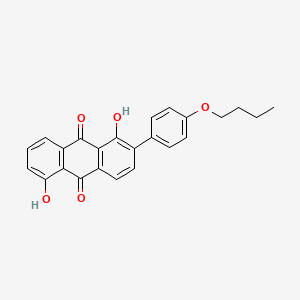
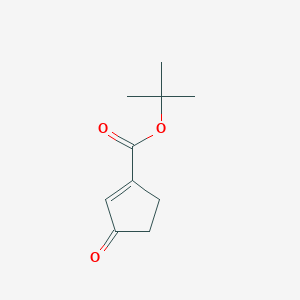

![N-[(Dimethylamino)methylene]-Guanosine](/img/structure/B13139749.png)
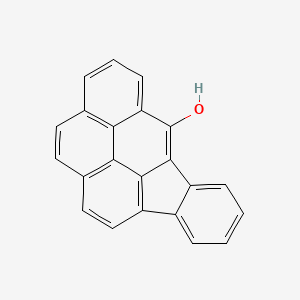
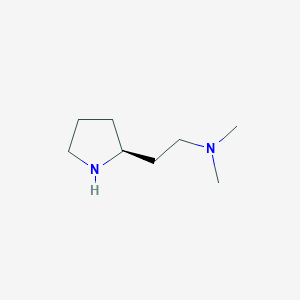
![(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B13139762.png)
